N-(4-ethylphenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,4,5,6,9-hexahydro-1H-purin-8-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-4,5-dihydropurin-8-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-5-11-6-8-12(9-7-11)19-13(24)10-27-17-20-14-15(21(17)2)22(3)18(26)23(4)16(14)25/h6-9,14-15H,5,10H2,1-4H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIRCUJVTRONPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3C(N2C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,4,5,6,9-hexahydro-1H-purin-8-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity by reviewing relevant studies and findings from diverse sources.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structural features:
- Molecular Formula : C19H23N5O3S
- Molecular Weight : 401.49 g/mol
Structural Representation
The compound consists of an ethylphenyl group linked to a thioacetamide moiety, which is further connected to a purine derivative. The structural complexity may contribute to its biological activities.
The biological activity of this compound involves several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways.
- Receptor Modulation : It could act as a modulator for G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
- Antioxidant Activity : There is potential for antioxidant properties, reducing oxidative stress in biological systems.
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance:
- A study found that purine derivatives can inhibit tumor growth and promote cancer cell death through the modulation of cell cycle regulators .
2. Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of related compounds in models of neurodegeneration:
- Compounds similar in structure demonstrated the ability to protect neuronal cells from oxidative damage and apoptosis .
Table of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Protects against oxidative stress in neuronal cells | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for assessing its therapeutic potential.
Absorption and Distribution
The lipophilicity of the compound suggests good absorption characteristics through biological membranes. Its distribution may be influenced by its binding affinity to plasma proteins.
Metabolism
Metabolic pathways involving cytochrome P450 enzymes are likely to play a role in the biotransformation of this compound into active or inactive metabolites.
Toxicology
Preliminary studies indicate that while the compound shows promise in therapeutic applications, detailed toxicological studies are necessary to evaluate its safety profile.
Preparation Methods
Optimization of Cyclocondensation
Key parameters include:
- Temperature : 80–100°C for 8–12 hours to ensure complete ring closure.
- Solvent : Acetic acid facilitates protonation of intermediates, enhancing cyclization efficiency.
- Yield : 78–85% after recrystallization from ethanol.
Functionalization of the Aromatic Ring
The N-(4-ethylphenyl) group is introduced via Friedel-Crafts acylation or Ullmann coupling. The preferred method involves:
- Acetylation : Treating 4-ethylaniline with acetyl chloride in dichloromethane.
- Amidation : Coupling the acetylated intermediate with the thioacetamide-purine derivative using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Yield : 70–75% after column chromatography.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Yield (%) | 88–92 | 82–86 |
| Purity (%) | >99.5 | >98 |
| Reaction Time (h) | 10–14 | 24 |
| Scalability | High | Moderate |
Method A offers superior yield and scalability due to in-situ esterification, minimizing intermediate isolation. Method B, while slower, avoids acidic conditions, making it suitable for acid-sensitive substrates.
Industrial Feasibility and Environmental Impact
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of N-(4-ethylphenyl)-2-((1,3,9-trimethyl-2,6-dioxo-hexahydro-1H-purin-8-yl)thio)acetamide?
- Methodological Answer: Optimize reaction conditions using protocols similar to those for structurally related acetamide derivatives. For example:
- Use inert atmospheres (e.g., nitrogen) during thioether bond formation to prevent oxidation of sulfur-containing intermediates .
- Employ coupling agents like EDCI/HOBt for amide bond formation, as demonstrated in analogous compounds (e.g., 60–80% yields in similar acetamide syntheses) .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer:
- 1H NMR: Compare chemical shifts (δ) to structurally related compounds. For instance, the acetamide NH proton typically appears at δ ~10.10 ppm, while aromatic protons in the ethylphenyl group resonate at δ 7.28–7.82 ppm .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+) with high-resolution MS. Discrepancies >0.005 Da suggest impurities or incorrect functionalization .
- Elemental Analysis: Validate C, H, N, and S percentages within ±0.3% of theoretical values to confirm purity .
Q. What analytical techniques are critical for assessing purity in multi-step syntheses?
- Methodological Answer:
- HPLC: Use reverse-phase columns with UV detection (λ = 254 nm) to resolve by-products. Adjust gradient elution (e.g., 30–70% acetonitrile in water) for optimal separation .
- TLC Monitoring: Track reaction progress using silica plates (ethyl acetate:hexane = 1:1); acetamide derivatives typically exhibit Rf = 0.3–0.5 .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for sulfur-containing heterocycles like this compound?
- Methodological Answer:
- Variable Temperature NMR: Use DMSO-d6 at 25–80°C to distinguish dynamic rotational isomers in thioether or acetamide groups, which may cause split peaks .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., sulfur position in the purinone core) by comparing bond lengths/angles to published structures (e.g., C–S bond = 1.78–1.82 Å) .
- Cross-Validate with IR: Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ and C–S at ~680–750 cm⁻¹) to rule out tautomeric forms .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with purine-binding enzymes (e.g., adenosine deaminase). Prioritize binding poses with ΔG < −7 kcal/mol .
- Enzyme Inhibition Assays: Test against xanthine oxidase or PDE inhibitors at 10–100 µM concentrations, using UV–Vis kinetics (λ = 290 nm for uric acid formation) .
- Comparative SAR Studies: Modify the ethylphenyl or purinone methyl groups and correlate structural changes with IC50 values to identify critical pharmacophores .
Q. How can researchers address low reproducibility in biological activity studies involving this compound?
- Methodological Answer:
- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 30 days) with LC-MS to identify hydrolytic by-products (e.g., free thiol or acetamide cleavage) .
- Solvent Optimization: Use DMSO stocks at ≤10 mM to prevent precipitation in aqueous buffers. Confirm solubility via nephelometry .
- Positive Controls: Include reference compounds (e.g., allopurinol for xanthine oxidase assays) to validate assay conditions .
Q. What computational tools are recommended for predicting metabolic pathways?
- Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETlab 2.0 to identify likely Phase I/II metabolism sites (e.g., ethylphenyl hydroxylation or purinone demethylation) .
- CYP450 Inhibition Screening: Perform in vitro microsomal assays with LC-MS/MS to quantify metabolite formation (e.g., monitor m/z shifts corresponding to hydroxylated products) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?
- Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS to assess bioavailability. Low AUC0–24h (<500 ng·h/mL) may explain in vivo inefficacy .
- Protein Binding Assays: Use equilibrium dialysis to determine free fraction (e.g., >90% binding to albumin reduces active concentration) .
- Species-Specific Metabolism: Compare liver microsomal stability (human vs. rodent) to identify interspecies metabolic differences .
Comparative Structural Analysis
Q. How does the ethylphenyl substituent influence activity compared to analogs with methoxy or nitro groups?
- Methodological Answer:
- Electrostatic Potential Maps: Generate using Gaussian09 to compare electron-withdrawing/donating effects. Ethyl groups enhance lipophilicity (logP +0.5 vs. methoxy) .
- Binding Affinity Trends: In docking studies, ethylphenyl shows stronger van der Waals interactions with hydrophobic enzyme pockets than polar nitro groups .
Experimental Design Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Reaction Temperature | 80–100°C (reflux under N₂) | |
| Purification Method | Silica chromatography (EtOAc/hexane) | |
| HPLC Purity Threshold | ≥95% (254 nm) | |
| Biological Assay Concentration | 10–100 µM (DMSO vehicle) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
